
1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine is a synthetic organic compound characterized by the presence of a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is often carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . The benzyl group can be introduced via benzylation reactions using benzyl halides under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be selectively oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The benzyl group can be substituted via nucleophilic substitution reactions using strong nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: Hydrogen gas (H2) with Pd/C catalyst in ethanol.
Substitution: Benzyl halides with bases like sodium hydride (NaH) in DMF.
Major Products Formed:
- Oxidation of the TBDMS group leads to the formation of silanols.
- Reduction of the azetidine ring results in the corresponding amine.
- Substitution reactions yield various benzyl-substituted derivatives .
Aplicaciones Científicas De Investigación
1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted side reactions during synthetic procedures. The TBDMS group is stable under basic conditions but can be cleaved under acidic conditions or by fluoride ions, allowing for selective deprotection . The benzyl group provides additional stability and can be removed via hydrogenolysis .
Comparación Con Compuestos Similares
- 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol
- 3-((tert-Butyldimethylsilyl)oxy)methylazetidine
- tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
Uniqueness: 1-Benzyl-3-((tert-butyldimethylsilyl)oxy)azetidine is unique due to its combination of a benzyl group and a TBDMS-protected azetidine ring. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of the TBDMS group enhances its utility as a protecting group, while the azetidine ring offers potential for further functionalization .
Propiedades
IUPAC Name |
(1-benzylazetidin-3-yl)oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NOSi/c1-16(2,3)19(4,5)18-15-12-17(13-15)11-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQXKLZBARMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
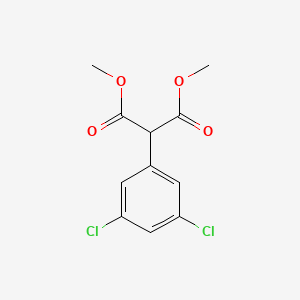
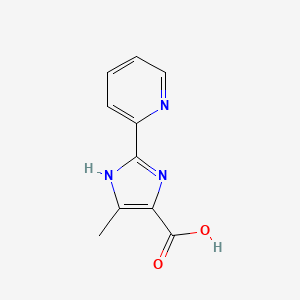
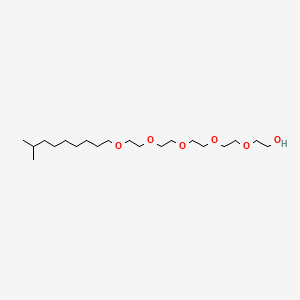


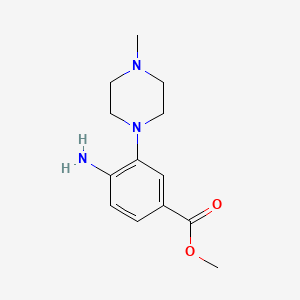
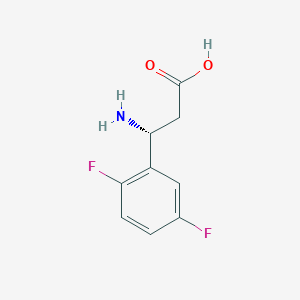
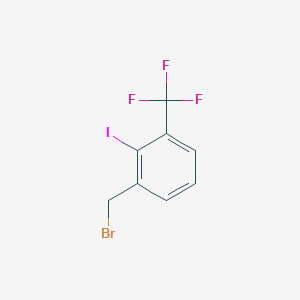
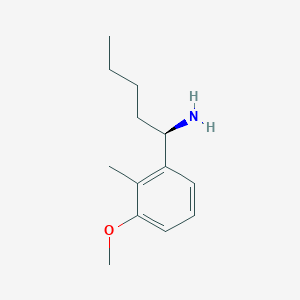

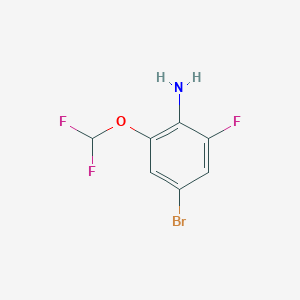
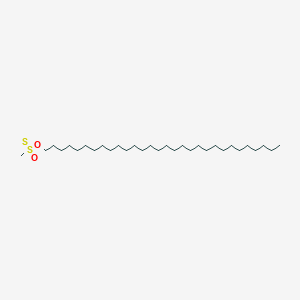
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
